tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. The unique spirocyclic structure, which includes a nitrogen atom within the ring, imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the reaction of a suitable amine with a bis-electrophile under controlled conditions can yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: A closely related compound with similar structural features.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with two nitrogen atoms in the ring.
Uniqueness
tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of an amino group at the 5-position. This configuration can impart distinct biological activities and chemical reactivity compared to other spirocyclic compounds .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12/h8H,4-7,12H2,1-3H3/t8-/m0/s1 |
InChI Key |
UXISSJKZFYQLHL-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N |
Origin of Product |
United States |
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